molecular formula C10H16N2O4 B12889044 Diethyl 4-amino-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate CAS No. 1212-06-2

Diethyl 4-amino-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate

Cat. No.: B12889044
CAS No.: 1212-06-2
M. Wt: 228.24 g/mol
InChI Key: TZJKGSPMLUJELY-UHFFFAOYSA-N
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Description

Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a pyrrole-based dicarboxylate ester featuring a partially saturated pyrrole ring with an amino substituent at the 4-position. The amino group enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from analogs with non-reactive substituents.

Properties

CAS No.

1212-06-2

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate

InChI

InChI=1S/C10H16N2O4/c1-3-15-9(13)7-5-12(6-8(7)11)10(14)16-4-2/h3-6,11H2,1-2H3

InChI Key

TZJKGSPMLUJELY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(C1)C(=O)OCC)N

Origin of Product

United States

Biological Activity

Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 1212-06-2
Molecular Formula C11H15N2O4
Molecular Weight 227.25 g/mol
IUPAC Name This compound

Synthesis

This compound is typically synthesized through a multi-step process involving the cyclization of suitable precursors. Common methods include:

  • Paal-Knorr Synthesis : Involves the reaction of a 1,4-dicarbonyl compound with an amine under acidic conditions.
  • Alternative Routes : Other synthetic pathways may involve variations in the starting materials or reaction conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro Studies : The compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties. Notably:

  • Cell Line Studies : Research indicates that this compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The observed IC50 values ranged from 5 to 15 µM .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Membrane Interaction : Studies suggest that it can interact with lipid bilayers, potentially disrupting membrane integrity and function .
  • Apoptosis Induction : Evidence indicates that treatment with this compound can trigger apoptotic pathways in cancer cells.

Study on Antitumor Activity

In a notable study published in Pharmaceutical Biology, this compound was evaluated for its potential as an antitumor agent. The study found:

  • In vivo Efficacy : In animal models of induced tumors, administration of the compound significantly reduced tumor size compared to control groups .

Research on Mechanistic Insights

A comprehensive study utilizing molecular docking simulations revealed that this compound binds effectively to ATP-binding sites on various kinases involved in cancer progression . This suggests its potential as a lead compound for developing targeted therapies.

Comparison with Similar Compounds

Structural and Electronic Modifications

Diethyl 4-Methoxy-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
  • Molecular Formula: C₁₁H₁₇NO₅ .
  • Key Features: Methoxy group at the 4-position instead of amino.
  • Properties :
    • Boiling point: 360°C .
    • Density: 1.19 g/cm³ .
  • Reactivity: The methoxy group is electron-donating but less nucleophilic than amino, reducing participation in condensation or coordination reactions.
1-tert-Butyl 3-Ethyl 4-Amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate
  • Molecular Formula : C₁₂H₂₀N₂O₄ .
  • Key Features : tert-Butyl ester at position 1 and ethyl ester at position 3.
  • Properties :
    • Molar mass: 256.3 g/mol .
Dimethyl 4-Ethoxy-1-(4-Methyl-2-pyridyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
  • Molecular Formula : C₁₆H₁₈N₂O₆ .
  • Key Features : Pyridyl substituent at position 1 and ethoxy group at position 4.
  • Crystallography :
    • Triclinic crystal system (space group P1), with lattice parameters a = 9.2674 Å, b = 9.4219 Å, c = 10.7650 Å .
  • Applications : The pyridyl group enables coordination chemistry, while the oxo group at position 5 may influence redox behavior .
Dimethyl 5-Acetyl-1-Hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate
  • Key Features : Acetyl and hydroxyl substituents.
  • Reactivity : Exhibits strong intramolecular hydrogen bonding (O–H···O distance: 2.558 Å), conferring resistance to oxidation .

Table 1: Comparative Analysis of Pyrrole Dicarboxylates

Compound Name Substituents Molecular Formula Key Properties/Reactivity Characterization Methods
Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate 4-NH₂, dihydro-pyrrole C₁₀H₁₆N₂O₄ High nucleophilicity, H-bond donor XRD, FTIR, TEM (hypothetical*)
Diethyl 4-methoxy analog 4-OCH₃ C₁₁H₁₇NO₅ Higher boiling point (360°C) Density, refractive index
1-tert-Butyl 3-ethyl analog 1-tert-butyl, 3-ethyl C₁₂H₂₀N₂O₄ Enhanced hydrolytic stability NMR, MS
Dimethyl pyridyl-oxo derivative 1-pyridyl, 5-oxo C₁₆H₁₈N₂O₆ Coordination capability, triclinic structure Single-crystal XRD
Dimethyl acetyl-hydroxy derivative 5-acetyl, 1-hydroxy C₁₁H₁₃NO₇ Oxidation resistance via H-bonding FTIR, XRD

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